

An In-depth Technical Guide to 4-(Benzylxy)benzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 4-(Benzylxy)benzene-1-sulfonyl chloride

Cat. No.: B1335511

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-(Benzylxy)benzene-1-sulfonyl chloride**, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, formula, properties, synthesis, and its role in medicinal chemistry, supported by experimental protocols and structured data.

Chemical Structure and Formula

4-(Benzylxy)benzene-1-sulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a benzylxy group (-OCH₂C₆H₅) at the para position.

Chemical Structure:

Molecular Formula: C₁₃H₁₁ClO₃S[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **4-(Benzylxy)benzene-1-sulfonyl chloride**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	4-(Benzyl)benzene-1-sulfonyl chloride	[1]
CAS Number	87001-32-9	[1]
Molecular Weight	282.74 g/mol	
Appearance	Solid	
Melting Point	Data not consistently reported	
Boiling Point	Data not available	
Solubility	Reacts with water. Soluble in organic solvents.	[2][3]

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃)	Predicted: δ ~7.8-8.0 (d, 2H, Ar-H ortho to SO ₂ Cl), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.0-7.2 (d, 2H, Ar-H ortho to OCH ₂), ~5.1 (s, 2H, OCH ₂)
¹³ C NMR (CDCl ₃)	Predicted: δ ~162 (C-O), ~145 (C-SO ₂), ~136 (ipso-C of benzyl), ~130 (Ar-C ortho to SO ₂ Cl), ~129 (Ar-C of benzyl), ~128 (Ar-C of benzyl), ~127 (Ar-C of benzyl), ~115 (Ar-C ortho to OCH ₂), ~71 (OCH ₂)
IR (KBr, cm ⁻¹)	Predicted: ~1370 & ~1170 (S=O stretch), ~1250 (Ar-O-C stretch), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch)
Mass Spec (EI)	Predicted m/z: 282 (M ⁺), 247 (M ⁺ - Cl), 91 (C ₇ H ₇ ⁺ , tropylum ion)

Note: Experimental spectroscopic data for **4-(Benzylxy)benzene-1-sulfonyl chloride** is not readily available in the public domain. The data presented is predicted based on the chemical structure and typical values for similar compounds.

Synthesis of **4-(Benzylxy)benzene-1-sulfonyl chloride**

The synthesis of **4-(Benzylxy)benzene-1-sulfonyl chloride** is typically achieved through a two-step process starting from hydroquinone. The first step involves the benzylation of one of the hydroxyl groups of hydroquinone to form 4-(benzylxy)phenol. The subsequent step is the chlorosulfonation of the resulting phenol.

Experimental Protocol: Synthesis of **4-(benzylxy)phenol**

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials:

- Hydroquinone
- Benzyl chloride
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in anhydrous acetone.
- Add potassium carbonate (1.1 eq) to the solution.
- Slowly add benzyl chloride (1.0 eq) to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)phenol.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(benzyloxy)phenol.

Experimental Protocol: Synthesis of 4-(Benzyl)benzene-1-sulfonyl chloride

This procedure is a general method for the chlorosulfonation of activated aromatic rings.

Materials:

- 4-(Benzyl)phenol
- Chlorosulfonic acid (ClSO_3H)
- Dichloromethane (DCM, anhydrous)
- Ice-water bath

Procedure:

- In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. Hydrogen chloride gas will evolve and should be vented through a scrubber.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield **4-(BenzylOxy)benzene-1-sulfonyl chloride**. The product may be used in the next step without further purification or can be purified by recrystallization if necessary.

Applications in Drug Development

4-(BenzylOxy)benzene-1-sulfonyl chloride serves as a crucial building block for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The benzyloxy group can be a key pharmacophoric feature or a protecting group that is later removed to reveal a phenol.

Derivatives containing the 4-(benzyloxy)phenyl moiety have been investigated for various therapeutic applications, including:

- Androgen Receptor Antagonists: Compounds with a 4-(benzyloxy)phenyl core have been designed and synthesized as potent antagonists of the androgen receptor, which is a key

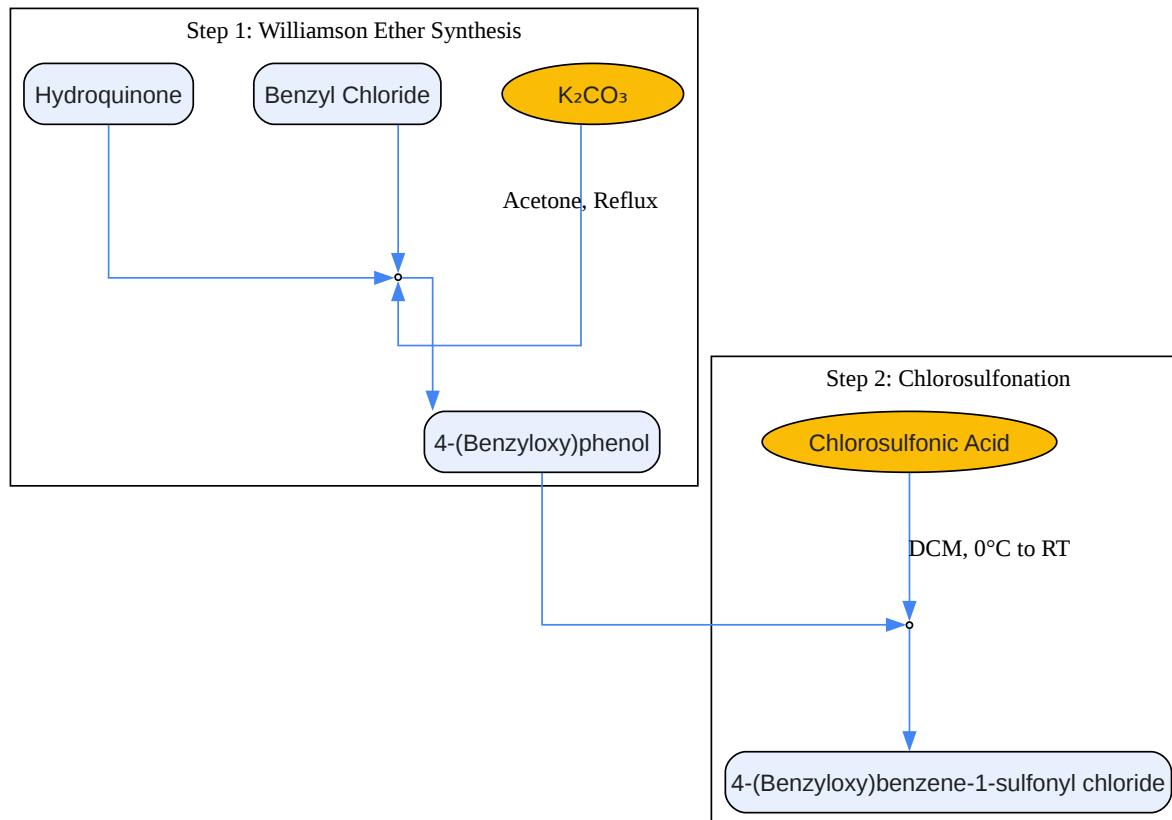
target in the treatment of prostate cancer.[4]

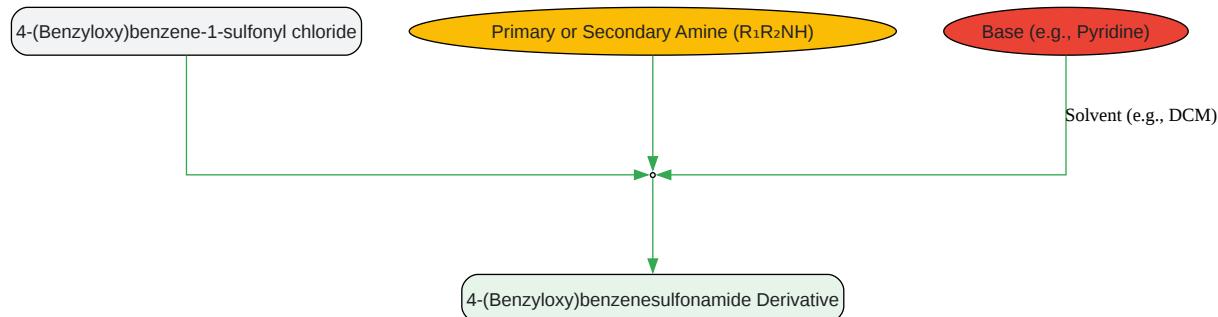
- 5-Lipoxygenase (5-LOX) Inhibitors: A series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives have been evaluated as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway.[5]
- Monoamine Oxidase B (MAO-B) Inhibitors: Benzothiazole derivatives incorporating a 4-(benzyloxy)phenyl group have shown potent and selective inhibitory activity against MAO-B, a target for the treatment of Parkinson's disease.[6]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and its application in the preparation of bioactive sulfonamides.

Synthesis Workflow





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